

ASP2535 Off-Target Effects: A Technical Support Guide

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Compound of Interest		
Compound Name:	ASP2535	
Cat. No.:	B1665297	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of **ASP2535**. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of ASP2535?

ASP2535 is a potent and selective inhibitor of Glycine Transporter 1 (GlyT1).[1][2] Inhibition of GlyT1 increases synaptic glycine levels, which in turn co-agonizes and enhances the function of the N-methyl-D-aspartate (NMDA) receptor.[1][2]

Q2: What is the known selectivity profile of **ASP2535**?

ASP2535 exhibits high selectivity for GlyT1 over Glycine Transporter 2 (GlyT2). In vitro studies have demonstrated a 50-fold selectivity for rat GlyT1 compared to rat GlyT2.[1][2]

Q3: Are there any known off-target binding interactions for **ASP2535**?

Based on available preclinical data, **ASP2535** shows minimal affinity for a wide range of other receptors. However, a notable off-target interaction has been identified with the μ -opioid receptor.[1][2]



Troubleshooting Guide

Issue: Unexpected experimental results that may be attributable to off-target effects.

Possible Cause: Your experimental system may be sensitive to the modulation of the μ -opioid receptor, a known off-target of **ASP2535**.

Troubleshooting Steps:

- Review the experimental context: Determine if your cell lines, tissues, or animal models express μ-opioid receptors and if the observed phenotype could be linked to opioid signaling.
- Dose-response analysis: If not already performed, conduct a dose-response curve for ASP2535 in your assay. Off-target effects may only become apparent at higher concentrations.
- Use a selective antagonist: To confirm the involvement of the μ-opioid receptor, coadminister a selective μ-opioid receptor antagonist, such as naloxone, with ASP2535. If the unexpected effect is blocked or reversed, it strongly suggests mediation by the μ-opioid receptor.
- Consider alternative GlyT1 inhibitors: If the off-target effect is problematic, consider using a structurally different GlyT1 inhibitor with a distinct off-target profile as a control.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations (IC50) of **ASP2535** for its primary target and key off-target interaction.

Target	Species	IC50	Reference
Glycine Transporter 1 (GlyT1)	Rat	92 nM	[1][2]
μ-Opioid Receptor	Not Specified	1.83 μΜ	[1][2]

Experimental Protocols



In Vitro Glycine Transporter Inhibition Assay

- Objective: To determine the inhibitory potency of **ASP2535** on GlyT1 and GlyT2.
- Methodology:
 - Prepare cell lines stably expressing either rat GlyT1 or rat GlyT2.
 - Plate the cells in a suitable format (e.g., 96-well plates).
 - Pre-incubate the cells with varying concentrations of ASP2535.
 - Initiate glycine transport by adding radiolabeled glycine (e.g., [3H]-glycine).
 - After a defined incubation period, terminate the transport by washing the cells with ice-cold buffer.
 - Lyse the cells and measure the amount of incorporated radiolabeled glycine using a scintillation counter.
 - Calculate the IC50 value by fitting the data to a dose-response curve.

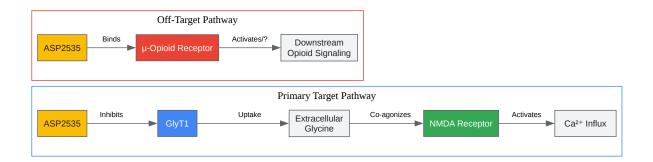
Receptor Binding Assay for µ-Opioid Receptor

- Objective: To assess the binding affinity of **ASP2535** to the μ -opioid receptor.
- Methodology:
 - \circ Prepare cell membrane homogenates from a source rich in μ -opioid receptors (e.g., CHO cells overexpressing the human μ -opioid receptor).
 - Incubate the membrane homogenates with a radiolabeled ligand specific for the μ -opioid receptor (e.g., [³H]-DAMGO).
 - Add varying concentrations of ASP2535 to compete with the radiolabeled ligand for binding to the receptor.



- After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
- o Measure the radioactivity retained on the filters using a scintillation counter.
- Determine the IC50 value of ASP2535 by analyzing the competitive binding data.

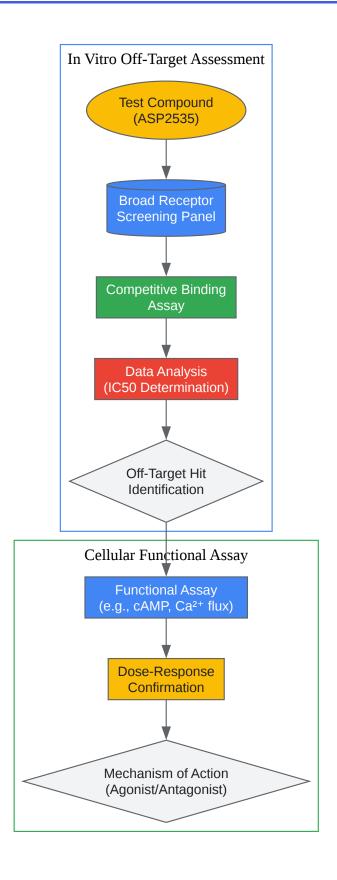
Visualizations



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Caption: Signaling pathways of ASP2535.





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References

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- 2. A novel glycine transporter-1 (GlyT1) inhibitor, ASP2535 (4-[3-isopropyl-5-(6-phenyl-3-pyridyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole), improves cognition in animal models of cognitive impairment in schizophrenia and Alzheimer's disease PubMed [pubmed.ncbi.nlm.nih.gov]
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